Contrasting Lipophilicity: 1,4-Bis(difluoromethoxy)benzene vs. 1,4-Bis(trifluoromethoxy)benzene
The difluoromethoxy group confers lower lipophilicity compared to its trifluoromethoxy analog. 1,4-Bis(difluoromethoxy)benzene has an experimentally determined ACD/LogP of 2.46 , whereas 1,4-Bis(trifluoromethoxy)benzene is reported with a LogP of 3.48 [1]. The difluoromethoxy group's unique ability to switch between lipophilic and polar conformations offers a distinct advantage in tailoring molecular solubility and membrane permeability [2].
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 2.46 (ACD/LogP) |
| Comparator Or Baseline | 1,4-Bis(trifluoromethoxy)benzene; LogP = 3.48 |
| Quantified Difference | ΔLogP = 1.02 lower for the target compound |
| Conditions | Predicted/calculated data from ACD/Labs Percepta Platform and standard chemical databases |
Why This Matters
Lower lipophilicity can significantly improve aqueous solubility and modify absorption profiles, a critical parameter in drug design and materials formulation.
- [1] ChemSrc. (2024). 1,4-Bis(trifluoromethoxy)benzene (CAS 660-36-6). LogP: 3.48380. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Chimia, 68(6), 436-441. PMID: 24983612. View Source
